molecular formula C22H25NO6 B11143997 methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate

methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate

Cat. No.: B11143997
M. Wt: 399.4 g/mol
InChI Key: CPLRXWGPHCJPGN-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate is a complex organic compound with a unique structure that includes a furochromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate typically involves multiple steps. One common method involves the condensation of 2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl with propanoic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid
  • N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-norvaline
  • 2,2,3,3-Tetramethylbutane

Uniqueness

Methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its furochromen ring system and the presence of multiple methyl groups contribute to its stability and reactivity .

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

methyl 3-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoate

InChI

InChI=1S/C22H25NO6/c1-11-14(4)28-20-13(3)21-17(10-16(11)20)12(2)15(22(26)29-21)6-7-18(24)23-9-8-19(25)27-5/h10H,6-9H2,1-5H3,(H,23,24)

InChI Key

CPLRXWGPHCJPGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC(=O)OC)C)C)C

Origin of Product

United States

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